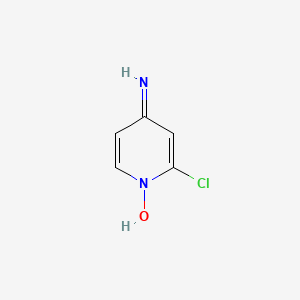

4-Amino-2-chloropyridin-1-ium-1-olate

Beschreibung

Contextualization of Pyridine (B92270) N-Oxides and Zwitterionic Heterocycles in Chemical Science

Pyridine N-oxides, the parent class of 4-Amino-2-chloropyridin-1-ium-1-olate, are heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. researchgate.net This oxidation results in a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a zwitterionic structure. researchgate.net This charge separation significantly alters the electronic properties of the pyridine ring, influencing its reactivity and physical characteristics. researchgate.net

Academic Significance of this compound within Heterocyclic Research

While direct research on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the importance of its parent compound, 4-Amino-2-chloropyridine (B126387), and the broader class of pyridine N-oxides. chemimpex.com 4-Amino-2-chloropyridine is a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.comguidechem.com Specifically, it is a key building block for certain plant growth regulators and has been investigated for its potential in developing anti-inflammatory and antimicrobial agents. chemimpex.comchemicalbook.com

The introduction of the N-oxide functionality to form this compound is expected to modulate the biological activity and chemical reactivity of the parent molecule. The N-oxide group can influence the molecule's solubility, metabolic stability, and ability to interact with biological targets. In synthetic chemistry, the N-oxide can direct further functionalization of the pyridine ring and can be a precursor for introducing other substituents.

Historical Development of Synthetic and Characterization Methodologies for Substituted Pyridinium-1-olates

The synthesis of pyridine N-oxides dates back to the early 20th century, with the first reported synthesis of pyridine-N-oxide by Jakob Meisenheimer using peroxybenzoic acid as the oxidant. wikipedia.org Since then, a variety of oxidizing agents have been developed for the N-oxidation of pyridines, including hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), and methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org The choice of reagent often depends on the nature of the substituents on the pyridine ring. arkat-usa.org

The synthesis of substituted pyridinium-1-olates, such as this compound, typically involves the oxidation of the corresponding substituted pyridine. chemicalbook.com For instance, the synthesis of 4-Amino-2-chloropyridine itself can be achieved through various routes, including the nitration and subsequent reduction of 2-chloropyridine (B119429). chemicalbook.comguidechem.com The N-oxidation of 4-Amino-2-chloropyridine would then yield the target compound.

The characterization of substituted pyridinium-1-olates relies on a range of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic N-O stretching vibration. arkat-usa.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure and the electronic environment of the protons and carbons in the molecule. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-hydroxypyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-3-4(7)1-2-8(5)9/h1-3,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPPXLXHVYPRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=CC1=N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 2 Chloropyridin 1 Ium 1 Olate and Analogues

Precursor Synthesis Pathways to Substituted Pyridine (B92270) N-Oxides

The journey to complex pyridine N-oxides begins with the synthesis of functionalized precursors. The pyridine N-oxide framework is significantly more reactive to both electrophilic and nucleophilic substitutions compared to its parent pyridine, making it a valuable synthetic intermediate. bhu.ac.in This enhanced reactivity facilitates the introduction of various functional groups at the C-2 and C-4 positions. bhu.ac.in

Oxidation Reactions for Pyridine N-Oxide Formation

The initial and fundamental step in many synthetic pathways is the N-oxidation of a substituted pyridine. This transformation activates the pyridine ring for subsequent functionalization. A common and effective method involves the use of oxidizing agents such as hydrogen peroxide, often in an acetic acid medium. chemicalbook.combhu.ac.inyufengchemicals.comguidechem.com Peracids are also frequently employed for this purpose. bhu.ac.in

For instance, the oxidation of 2-chloropyridine (B119429) to 2-chloropyridine-N-oxide is a key step in several synthetic routes. chemicalbook.comnbinno.comwikipedia.orgchempanda.com This reaction can be carried out using hydrogen peroxide or strong oxidizers like potassium permanganate (B83412) (). yufengchemicals.com The nitrogen atom's lone pair of electrons is attacked by the oxidizing agent, resulting in the formation of the N-oxide. yufengchemicals.com The choice of oxidizing agent and reaction conditions, such as temperature and catalysts, is crucial for optimizing the yield and minimizing byproducts. yufengchemicals.com Research has also explored the use of immobilized catalysts, such as carboxylated polystyrene resins, in conjunction with hydrogen peroxide to facilitate the N-oxidation of 2-chloropyridine, although challenges in achieving high yields for commercial application have been noted. dcu.ie

Table 1: Common Oxidizing Agents for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Starting Material Example | Reference(s) |

| Hydrogen Peroxide () | Acetic acid medium, ~50°C | 2-Chloropyridine | chemicalbook.comguidechem.com |

| Potassium Permanganate () | Alkaline solution | 2-Chloropyridine | yufengchemicals.com |

| Peracids | Varies | Pyridine | bhu.ac.in |

Nucleophilic Introduction of Chlorine and Amino Functionalities

Once the pyridine N-oxide is formed, the introduction of chloro and amino groups can be achieved through nucleophilic substitution reactions, which are favored at the ortho- and para-positions (C-2 and C-4). bhu.ac.inchemtube3d.com

The introduction of a chlorine atom can be accomplished using reagents like phosphorus oxychloride (). chemtube3d.comyoutube.com This step is valuable as the incorporated chlorine atom can serve as a leaving group for subsequent nucleophilic substitutions. chemtube3d.com

The amination of pyridine N-oxides is another critical transformation. semanticscholar.org Various methods have been developed to introduce an amino group directly onto the N-oxide ring. One approach involves reacting the N-oxide with an activating agent, such as tosyl anhydride (B1165640) () or tosyl chloride (TsCl), to make the C-2 position more reactive towards an amine nucleophile like tert-butylamine. researchgate.net This is often followed by an in-situ deprotection step to yield the 2-aminopyridine (B139424) derivative. researchgate.netnih.gov This one-pot procedure has been shown to be efficient, with high yields and excellent selectivity for the 2-position. nih.gov Alternative activating agents, such as the phosphonium (B103445) salt PyBroP, have also been used to facilitate the addition of amine nucleophiles to pyridine N-oxides under mild conditions. acs.org

Targeted Synthetic Routes for 4-Amino-2-chloropyridin-1-ium-1-olate

The synthesis of the specific target molecule, this compound (also known as 4-amino-2-chloropyridine-N-oxide), involves the strategic and sequential introduction of the amino and chloro groups onto the pyridine N-oxide ring.

Amination Strategies for Pyridine Ring Systems

Amination can be performed at different stages of the synthesis. In routes starting from 2-chloropyridine-N-oxide, a nitro group is often introduced at the 4-position, which is then reduced to an amino group. chemicalbook.comguidechem.com A common method for this reduction involves using iron powder in acetic acid. chemicalbook.comguidechem.com

Alternatively, direct amination of a pre-existing chloropyridine can be achieved. The Chichibabin reaction, using sodium amide (), is a classic method for aminating the 2-position of pyridine. bhu.ac.inwikipedia.org More contemporary methods for the amination of chloropyridines include nucleophilic aromatic substitution (SNAr) reactions. These can be promoted by solvents like dimethyl sulfoxide (B87167) (DMSO) or catalyzed by phenols. researchgate.netacs.org Uncatalyzed SNAr reactions have also been successfully carried out using continuous-flow reactors at high temperatures, allowing for the efficient conversion of chloropyridines to aminopyridines. researchgate.net

Halogenation Techniques for Pyridine Derivatives

Introducing a chlorine atom onto a pyridine ring, particularly one already containing an amino group, requires specific halogenating agents. The direct halogenation of aminopyridines is a viable strategy. researchgate.net For instance, N-acetyl aminopyridines can be halogenated using a sodium halide (NaX) in the presence of Oxone as an oxidant. researchgate.net

The reactivity of aminopyridines towards halogens like bromine and iodine has been studied, revealing complex reaction pathways that can include charge-transfer complex formation or protonation and subsequent dimerization. acs.org For the synthesis of 2-halo-substituted pyridines, a highly regioselective halogenation of pyridine N-oxide itself can be performed under mild conditions, providing a practical route to these important intermediates. nih.gov

Multi-Step Synthesis Approaches and Reaction Optimization

Several multi-step synthetic pathways for 4-amino-2-chloropyridine (B126387) and its N-oxide have been established, often with a focus on economic viability and yield optimization for industrial applications. chemicalbook.comguidechem.com

One prevalent, cost-effective route begins with 2-chloropyridine. chemicalbook.comguidechem.com The key steps are:

N-oxidation: 2-chloropyridine is oxidized to 2-chloropyridine-N-oxide using hydrogen peroxide in acetic acid. chemicalbook.comnbinno.comguidechem.com

Nitration: The resulting N-oxide undergoes nitration in a sulfuric acid medium. The N-oxide group activates the 4-position, leading to the formation of 2-chloro-4-nitropyridine-N-oxide. chemicalbook.comguidechem.com

Reduction: The nitro group is then reduced to an amino group, commonly with iron powder in an acidic medium, to yield the final product, 4-amino-2-chloropyridine-N-oxide. chemicalbook.comguidechem.comguidechem.com

Another established route starts with the more affordable isonicotinic acid: chemicalbook.comguidechem.com

N-oxidation: Isonicotinic acid is converted to isonicotinic acid N-oxide with hydrogen peroxide. chemicalbook.com

Amination: This is followed by amination to produce isonicotinamide-N-oxide. chemicalbook.com

Chlorination: The N-oxide activates the ring for nucleophilic substitution, and chlorination at the 2-position is achieved with an agent like phosphorus pentachloride, yielding 2-chloro-4-isonicotinamide. chemicalbook.com

Hofmann Degradation: The final step is a Hofmann degradation reaction, where the amide is converted to the desired 4-amino-2-chloropyridine using alkaline sodium hypochlorite. chemicalbook.com Subsequent N-oxidation would be required to obtain the target N-oxide.

Table 2: Comparison of Multi-Step Synthesis Routes

| Starting Material | Key Steps | Advantages | Disadvantages | Reference(s) |

| 2-Chloropyridine | N-Oxidation, Nitration, Reduction | Inexpensive starting material, simple steps, economical. | The strong electron-withdrawing nature of the chloro group can passivate the ring, affecting yield. chemicalbook.com | chemicalbook.comguidechem.com |

| Isonicotinic Acid | N-Oxidation, Amination, Chlorination, Hofmann Degradation | Uses cheaper raw material, simple and controllable reactions. | Longer synthetic route, potential for material loss. chemicalbook.com | chemicalbook.comguidechem.com |

Quaternization and Dequaternization Processes in Pyridinium (B92312) Salt Formation

The formation of pyridinium salts through quaternization is a fundamental reaction in heterocyclic chemistry. This process involves the alkylation or acylation of the nitrogen atom of a pyridine ring, converting the tertiary amine into a quaternary ammonium (B1175870) salt. wikipedia.orgmdpi.com In the context of synthesizing this compound, the starting material for this step would be 4-amino-2-chloropyridine-N-oxide.

Quaternization

The quaternization of pyridines and their N-oxides is typically an SN2 reaction, where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide or a similar alkylating agent. mdpi.com The reactivity in this process is influenced by several factors, including the electronic properties of the pyridine ring, the nature of the alkylating agent, and the reaction conditions.

The general procedure involves reacting the pyridine derivative with an alkylating agent, often in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), which helps to stabilize the resulting charged salt. mdpi.com The choice of alkylating agent is broad and determines the N-substituent on the final pyridinium salt. Common agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), chloroformates, and epoxides. tandfonline.comresearchgate.net For instance, the reaction of a pyridine with methyl iodide would yield an N-methylpyridinium iodide salt. tandfonline.com

Microwave-assisted synthesis has been shown to significantly accelerate quaternization reactions, leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netsrce.hr

Table 1: Representative Quaternization of Pyridine Derivatives under Microwave Irradiation (Data is illustrative for analogous compounds)

| Pyridine Derivative | Electrophile | Solvent | Power (W) | Time (min) | Yield (%) | Ref |

| Nicotinamide | 1,3-Diiodopropane | Acetone | 250 | 30 | High | srce.hr |

| Pyridine-4-aldoxime | 2-Bromo-4'-nitroacetophenone | Acetone | 440 | 15 | Moderate | researchgate.net |

| Isonicotinamide | 1,3-Dibromopropane | Acetone | 250 | 30 | Low | srce.hr |

This table is interactive. You can sort and filter the data.

Dequaternization

The reverse process, dequaternization, involves the removal of the N-substituent from a pyridinium salt to regenerate the pyridine. This dealkylation can be challenging but is synthetically useful. The stability of the pyridinium salt is a key factor, with salts containing non-nucleophilic anions being more robust. tandfonline.com

Several methods exist for dealkylation. A common approach involves nucleophilic displacement on the N-alkyl group. Soft nucleophiles like triphenylphosphine (B44618) are effective for demethylation. acs.org Other reagents used for dealkylation include diazabicyclononane (DBN) in DMF or thiourea. wikipedia.org In some cases, oxidative or hydrodealkylation methods over metal catalysts (e.g., Nickel, Silver, Platinum) can be employed to remove alkyl groups from pyridines. wikipedia.org

Green Chemistry Approaches and Sustainable Synthetic Practices for Pyridinium-1-olates

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. nih.gov For the synthesis of pyridinium-1-olates, these principles can be applied to both the N-oxidation and quaternization steps.

Sustainable N-Oxidation

The initial step in forming a pyridinium-1-olate is the N-oxidation of the parent pyridine. Traditionally, this is achieved using peracids, such as meta-chloroperbenzoic acid (m-CPBA). wikipedia.org However, these reagents can be hazardous and produce stoichiometric waste.

Greener alternatives focus on using cleaner oxidants and catalytic systems. A widely adopted green method is the use of hydrogen peroxide (H₂O₂) as the oxidant, with water being the only byproduct. nbinno.comchemicalbook.com This reaction is often catalyzed by various substances to enhance efficiency. For example, the oxidation of 2-chloropyridine to its N-oxide has been achieved using hydrogen peroxide in acetic acid. chemicalbook.comguidechem.com The use of immobilized catalysts, such as carboxylic acids on a polystyrene resin, in conjunction with H₂O₂, represents a further step towards sustainability by allowing for catalyst recovery and reuse. dcu.ie

Table 2: Green N-Oxidation Methods for Pyridine Derivatives (Data is illustrative for analogous compounds)

| Pyridine Derivative | Oxidant | Catalyst / Medium | Key Advantage | Ref |

| 2-Chloropyridine | 30% H₂O₂ | Acetic Acid | Inexpensive reagents, common method | chemicalbook.comguidechem.com |

| Pyridine | H₂O₂ | Peptide ester | Enantioselective oxidation reported | youtube.com |

| Various Pyridines | H₂O₂ | Immobilized Carboxylic Acid Resin | Catalyst is reusable | dcu.ie |

| Pyridine | Air | Vanadium(V) oxide | Uses air as the oxidant (for dealkylation/oxidation) | wikipedia.org |

This table is interactive. You can sort and filter the data.

Sustainable Quaternization Practices

Green approaches to quaternization focus on improving energy efficiency and reducing the use of hazardous solvents. As mentioned, microwave-assisted synthesis is a key technology here, drastically reducing reaction times and often improving yields. researchgate.netsrce.hr

Another green strategy is the use of more environmentally benign solvents. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), have been explored as alternatives to traditional volatile organic solvents for quaternization reactions. srce.hr While yields may sometimes be lower than in conventional solvents, the reduced environmental impact makes them an attractive area of research. srce.hr One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contribute to a greener process by reducing solvent use and waste generation. nih.gov The quaternization of compounds has also been identified as a promising strategy in the development of new antibiotics, highlighting the functional importance of these sustainable synthetic efforts. nih.gov

Sophisticated Structural Elucidation and Characterization Methodologies

X-ray Crystallographic Techniques for 4-Amino-2-chloropyridin-1-ium-1-olate

X-ray crystallography stands as the cornerstone for the unambiguous determination of molecular and crystal structures of compounds. This technique offers unparalleled insight into the solid-state architecture of crystalline materials.

In the case of related aminopyridine derivatives, single crystal X-ray diffraction has been instrumental. For instance, the analysis of a 4-aminopyridinium (B8673708) salt revealed how cations and anions are linked through N—H⋯O hydrogen bonds, forming distinct zigzag chains. These chains are further interconnected by O—H⋯O and C—H⋯O hydrogen bonds, creating a stable three-dimensional structure. Similarly, in the crystal structure of 4-amino-3,5-dichloropyridine, strong N—H⋯N hydrogen bonding leads to the formation of supramolecular chains, which are further stabilized by offset π–π stacking interactions between the pyridine (B92270) rings. These examples highlight how single crystal X-ray diffraction provides a detailed picture of the intermolecular forces that dictate the crystal packing of aminopyridine compounds.

Table 1: Illustrative Crystallographic Data for a Related Aminopyridine Compound

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P-1 | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | The fundamental dimensions of the repeating unit in the crystal. |

| Hydrogen Bonding | N—H⋯N, N—H⋯O | Key intermolecular interactions that stabilize the crystal structure. |

| π–π Stacking | Present | Non-covalent interactions between aromatic rings that contribute to crystal packing. |

Note: Data presented is for illustrative purposes based on related aminopyridine structures.

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify crystalline phases and to study polymorphism. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Each polymorphic form has a unique PXRD pattern, which serves as a fingerprint for its identification.

This technique is crucial in pharmaceutical development and materials science, as different polymorphs of a compound can exhibit different physical properties, such as solubility, stability, and bioavailability. PXRD is used to screen for the existence of different polymorphs, to identify the specific form present in a sample, and to detect polymorphic impurities. The analysis involves comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs. While specific PXRD data for "this compound" is not available, the methodology remains a standard approach for its solid-state characterization.

A detailed analysis of the data from single crystal X-ray diffraction allows for the examination of the planarity of the pyridine ring and the determination of torsional angles. The pyridine ring in "this compound" is expected to be largely planar due to its aromatic nature. However, the substituents on the ring can cause minor deviations from planarity.

Torsional angles, which describe the rotation around a chemical bond, are critical for defining the conformation of the molecule. For instance, the torsional angle between the pyridine ring and the amino group can provide insights into the degree of conjugation and potential intramolecular hydrogen bonding. In a related structure, the C—C—C—O torsional angle was determined to be 91.47°, indicating a staggered conformation. Such detailed conformational analysis is essential for understanding the molecule's shape and its interactions with its environment.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the electronic environments of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a 1H NMR spectrum reveal the connectivity of atoms and the number of protons in each environment.

For a compound like "this compound", 1H NMR would be expected to show distinct signals for the protons on the pyridine ring and the amino group. The chemical shifts of the ring protons would be influenced by the electron-withdrawing chlorine atom and the electron-donating amino and N-olate groups. For the related compound 4-Amino-2-chloropyridine (B126387), characteristic signals for the pyridine protons are observed. 13C NMR provides complementary information on the carbon skeleton of the molecule.

Table 2: Illustrative 1H NMR Data for a Related Aminopyridine

| Proton Environment | Exemplary Chemical Shift (ppm) | Significance |

|---|---|---|

| Pyridine Ring Protons | ~6.5 - 8.0 | Distinct signals indicating the electronic environment of each proton on the aromatic ring. |

| Amino Group Protons | Variable | Broad signal, position can vary with solvent and concentration due to exchange. |

Note: Data presented is for illustrative purposes based on related aminopyridine structures.

Solid-state NMR (ssNMR) is a powerful technique for the characterization of solid materials, including the study of polymorphism and the structural confirmation of crystalline and amorphous solids. While solution NMR provides information on the averaged structure of a molecule in a solvent, ssNMR provides detailed insights into the structure and dynamics of molecules in their solid state. This is particularly useful for compounds that are insoluble or for studying the differences between polymorphic forms at the atomic level. Although specific ssNMR studies on "this compound" are not documented in the searched literature, this technique would be a valuable tool for confirming the structure and identifying different solid forms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Identification of Characteristic Functional Group Stretches

No specific experimental IR or Raman data for this compound has been identified. For related pyridine N-oxide compounds, the N-O stretching vibration is a key characteristic band, typically appearing in the region of 1200-1300 cm⁻¹. arkat-usa.org The presence of the amino (-NH₂) and chloro (-Cl) groups would also be expected to give rise to characteristic vibrational modes. However, without experimental spectra, a detailed analysis is not possible.

Complementary Use of Theoretical Vibrational Data

A search for theoretical vibrational data, often obtained through computational methods like Density Functional Theory (DFT), for this compound yielded no specific results. Such theoretical calculations are invaluable for complementing experimental data and aiding in the assignment of vibrational bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound, which would confirm its molecular weight (144.56 g/mol as per its molecular formula C₅H₅ClN₂O) and reveal its fragmentation patterns, could be located. srdpharma.com Mass spectrometric studies on pyridine N-oxides can be complex, sometimes showing dissociation during the ionization process. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties Research

There is no available UV-Vis spectroscopic data for this compound. This technique is crucial for understanding the electronic transitions within the molecule, which are influenced by the pyridine N-oxide structure and the substituent groups.

Computational and Theoretical Investigations of 4 Amino 2 Chloropyridin 1 Ium 1 Olate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems like molecules. researchgate.netresearchgate.net It is a preferred method for studying pyridine (B92270) derivatives due to its balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 4-Amino-2-chloropyridin-1-ium-1-olate, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be performed to identify different spatial arrangements (conformers) and determine their relative stabilities. The most stable conformer, or the global minimum, is then used for subsequent calculations. These calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (Note: The following data is a representative example of what a DFT calculation might yield and is not based on published results for this specific molecule.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-Cl | 1.74 |

| N1-O1 | 1.28 | |

| C4-N2 | 1.37 | |

| C2-N1 | 1.35 | |

| C6-N1 | 1.36 | |

| Bond Angles (°) ** | Cl-C2-N1 | 116.5 |

| C3-C4-N2 | 121.0 | |

| C2-N1-O1 | 118.0 | |

| Dihedral Angles (°) ** | O1-N1-C2-C3 | 0.0 |

| N2-C4-C5-C6 | 180.0 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. researchgate.net The theoretical spectra can be compared with experimental data to validate the computational model. These analyses provide a detailed picture of the molecule's dynamic behavior. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies (Note: The following data is a representative example and is not based on published results for this specific molecule.)

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3450 | 45.2 | N-H asymmetric stretch |

| 3350 | 38.7 | N-H symmetric stretch |

| 1640 | 88.1 | Pyridine ring C=C/C=N stretch |

| 1255 | 150.3 | N-O stretch |

| 780 | 65.5 | C-Cl stretch |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. wikipedia.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. wikipedia.orgresearchgate.net Analysis of the spatial distribution of these orbitals shows which parts of the molecule are likely to be involved in electrophilic or nucleophilic attacks. wuxibiology.com

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: The following data is a representative example and is not based on published results for this specific molecule.)

| Orbital | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into familiar Lewis structures of lone pairs and bonds. wikipedia.orgwisc.edu This method quantifies intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. wisc.edu

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netnih.gov It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. The MEP map for this compound would highlight the nucleophilic character of the oxygen and amino nitrogen atoms and potential electrophilic sites on the pyridine ring. nih.gov

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Beyond static properties, quantum chemical modeling can be used to predict the reactivity of this compound and explore potential reaction pathways. By calculating transition state energies and activation barriers, chemists can predict the feasibility and kinetics of various reactions. researchgate.net For instance, modeling the protonation, alkylation, or substitution reactions would involve identifying the transition state structures connecting reactants to products. This provides invaluable mechanistic insight that can guide synthetic efforts. wuxibiology.com This predictive power is a key application of computational chemistry in modern chemical research.

Theoretical Prediction of Linear and Nonlinear Optical (NLO) Properties

Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on the linear and nonlinear optical (NLO) properties of this compound. Consequently, detailed research findings, including theoretical predictions and data tables for properties such as polarizability and hyperpolarizability for this specific compound, are not available in the public domain.

While computational studies on related molecules, such as various substituted pyridine N-oxides and aminopyridines, have been conducted to explore their NLO properties, the direct application of those findings to this compound would be speculative. The unique electronic and structural characteristics arising from the specific arrangement of the amino group, chlorine atom, and the N-olate functionality would necessitate a dedicated theoretical investigation to accurately determine its linear and nonlinear optical response.

Such an investigation would typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT), to determine the molecule's electronic structure, dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial for evaluating a material's potential for applications in optoelectronics and photonics. However, no published studies performing these calculations for this compound were identified.

Therefore, the theoretical prediction of the linear and nonlinear optical properties of this compound remains an open area for future research.

Intermolecular Interactions and Supramolecular Architecture

Comprehensive Analysis of Hydrogen Bonding Networks

Hydrogen bonding is the most influential directional force in the crystal packing of 4-Amino-2-chloropyridin-1-ium-1-olate. The molecule's functional groups allow for a diverse array of hydrogen bonding motifs.

The N-olate group is a potent hydrogen bond acceptor, readily interacting with various hydrogen bond donors. nih.govrsc.org The amino group's N-H bonds can form strong N-H...O hydrogen bonds with the oxygen of the N-olate group of a neighboring molecule. This interaction is a common and robust supramolecular synthon in the crystal engineering of pyridine (B92270) N-oxides. rsc.orgnih.gov

Furthermore, in the presence of acidic co-formers, proton transfer can occur, leading to the formation of a pyridinium (B92312) cation and an anionic species. In such salts, strong O-H...N or N-H...O hydrogen bonds are the primary interactions governing the crystal structure. nih.govnih.gov Studies on cocrystals of aminopyrimidines with carboxylic acids have shown the prevalence of R²₂(8) ring motifs formed through N-H...O and C-H...O interactions. researchgate.net While this compound is a zwitterion, the principles of these interactions in cocrystals are transferable to understanding its self-assembly.

A notable example is the carboxamide–pyridine N-oxide heterosynthon, which is sustained by N–H⋯O⁻ hydrogen bonding and C–H⋯O interactions. rsc.orgnih.gov This demonstrates the strong propensity of the N-oxide oxygen to participate in hydrogen bonding networks.

In addition to the stronger hydrogen bonds, weaker C-H...O interactions also contribute to the stability of the crystal lattice. The aromatic C-H groups of the pyridine ring can act as weak hydrogen bond donors, interacting with the oxygen atom of the N-olate group. rsc.orgnih.govmdpi.com The importance of these interactions in the crystal engineering of pyridine N-oxides is well-documented. mdpi.com The polydentate nature of the N-O group allows it to act as a mixed halogen-hydrogen bond acceptor, participating in both C-I...O and C-H...O interactions in certain co-crystals. mdpi.com

Computational studies on pyridine C-H...O interactions have shown that these interactions are energetically significant, with interaction energies ranging from -1.24 to -2.58 kcal mol⁻¹. rsc.org The strength of these interactions can be enhanced by the presence of other classical hydrogen bonds. rsc.org

Exploration of π-π Stacking and Aromatic Interactions in Solid State

In many pyridine-containing crystal structures, π-π stacking interactions are a recurring motif that helps to build up one-, two-, or three-dimensional supramolecular architectures. rsc.orgresearchgate.netresearchgate.net The presence of substituents on the pyridine ring can influence the geometry and strength of these interactions. For instance, in the crystal structure of 2-chloro-4-nitropyridine (B32982) N-oxide, a compound structurally similar to this compound, the molecular packing exhibits a herringbone pattern, where neighboring molecules are tilted with respect to each other, suggesting the influence of both hydrogen bonding and π-π stacking. researchgate.net

Influence of Intermolecular Forces on Crystal Packing and Polymorphism

The collective effect of the aforementioned intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—determines the final crystal packing of this compound. The directionality of hydrogen bonds provides the primary framework, while the less directional π-π stacking and van der Waals forces contribute to efficient space-filling.

The subtle balance between these interactions can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org The aggregation of pyridine-N-oxide molecules in the solid state has been shown to be very sensitive to small changes, leading to different polymorphic forms. acs.org For example, the co-crystal of 4-methylpyridine (B42270) N-oxide with octafluoro-1,4-diiodobutane exists as two polymorphs. researchgate.net This highlights the sensitivity of the crystal packing to the interplay of various intermolecular forces.

The crystal structure of 2-chloro-4-nitropyridine N-oxide reveals a herringbone packing pattern with a layer-to-layer distance of 3.0075 (15) Å. researchgate.net This type of packing is a common consequence of the interplay between directional interactions and the shape of the molecule.

Crystal Engineering Principles Applied to Pyridinium-1-olates

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. acs.org Pyridine N-oxides are valuable building blocks in crystal engineering due to their versatile hydrogen and halogen bonding capabilities. mdpi.comresearchgate.netresearchgate.net The N-oxide group is a particularly effective hydrogen bond acceptor, and its ability to form robust synthons with various functional groups has been widely exploited. rsc.orgnih.gov

The principles of crystal engineering can be applied to predict and control the supramolecular architecture of this compound. By understanding the preferred hydrogen bonding patterns and the influence of the chloro and amino substituents, it is possible to design cocrystals and salts with specific structures and properties. For example, the formation of the carboxamide–pyridine N-oxide heterosynthon is a predictable and reliable interaction for the assembly of cocrystals. rsc.orgnih.gov

The study of halogen bonding in pyridine N-oxide systems has also emerged as a powerful tool in crystal engineering. mdpi.comresearchgate.netrsc.orgacs.org The ability of the N-oxide group to act as a halogen bond acceptor allows for the construction of novel supramolecular assemblies. mdpi.comresearchgate.net

Design Strategies for Novel Crystalline Materials

The rational design of novel crystalline materials hinges on the predictable recognition and assembly of molecular components. This compound is equipped with multiple interaction sites—a strong hydrogen-bond acceptor (N-oxide oxygen), a primary hydrogen-bond donor (amino group), and a potential weak hydrogen-bond or halogen-bond acceptor (chloro group)—making it a highly versatile building block.

Co-crystal Formation: A primary strategy for employing this molecule is through co-crystallization with complementary molecules, known as co-formers. The pyridinium-1-olate oxygen is a potent hydrogen bond acceptor, significantly stronger than the corresponding pyridine. rsc.org This makes it an ideal target for hydrogen bond donors.

Acid Co-formers: Carboxylic acids are excellent co-formers. They can form a robust O—H···O⁻ hydrogen bond with the N-oxide group. Studies on related systems, such as pyridine N-oxide complexes with various acids, have demonstrated the reliability of this interaction, which can lead to proton transfer and the formation of ionic H-bonds. acs.org

Amide and Urea (B33335) Co-formers: Molecules containing N-H donor groups, like primary or secondary amides and ureas, can form strong N—H···O⁻ hydrogen bonds. A well-documented example is the carboxamide–pyridine N-oxide heterosynthon, which has been successfully used in the design of pharmaceutical co-crystals. rsc.org The amino group on the this compound can also participate by forming N—H···O=C interactions with the co-former, leading to extended tapes or sheets.

Salt Formation: The basicity of the N-oxide oxygen allows for protonation by strong acids to form a salt. rsc.orgrsc.org This converts the neutral zwitterion into a cation, [4-Amino-2-chloro-1-hydroxypyridinium], which is a strong hydrogen bond acid. rsc.org This cation can then be paired with various anions to construct ionic solids where the charge-assisted hydrogen bonds (N⁺—O—H···anion) become the primary structure-directing interactions.

Metallogel and Coordination Network Formation: The N-O functionality is crucial for coordination with metal ions. nih.gov Research has shown that pyridine N-oxides (PyNOs) with electron-donating groups, such as the amino group in the title compound, can selectively form metallogels with silver(I) salts. nih.gov This gelation is dependent on the formation of specific PyNO-Ag(I) coordination motifs. nih.gov This suggests a strategy for designing functional soft materials or crystalline metal-organic frameworks by selecting appropriate metal centers and counter-ions to coordinate with this compound.

The table below summarizes potential design strategies and the key intermolecular interactions involved.

| Design Strategy | Co-former/Component | Primary Interaction(s) | Resulting Supramolecular Structure |

| Co-crystallization | Carboxylic Acids | O—H···O⁻(N-oxide) | Acid-Base Heterosynthons |

| Amides/Ureas | N—H···O⁻(N-oxide) | Carboxamide-PyNO Heterosynthons | |

| Alcohols | O—H···O⁻(N-oxide) | Chains, Sheets | |

| Salt Formation | Strong Acids (e.g., HCl) | N⁺—O—H···Anion⁻ | Charge-Assisted Hydrogen Bonds |

| Coordination Chemistry | Metal Salts (e.g., AgTFA) | N-O···Metal | Metal-Organic Frameworks, Metallogels |

Supramolecular Synthons Involving the Pyridinium-1-olate Moiety

A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. The reliability and predictability of these synthons are the bedrock of crystal engineering. The pyridinium-1-olate moiety, particularly when substituted with other functional groups, can participate in several robust synthons.

The N-Oxide as a Hydrogen Bond Acceptor: The defining feature of the pyridinium-1-olate moiety is the N-oxide group. The oxygen atom is a powerful hydrogen bond acceptor, a property enhanced by the zwitterionic nature of the N⁺-O⁻ bond. rsc.org This leads to the formation of highly predictable synthons with various hydrogen bond donors.

N—H···O⁻ Synthon: The amino group on the same molecule provides a primary N-H donor. This can lead to self-assembly, where molecules of this compound connect to each other. In the crystal structure of a related aminopyridine N-oxide derivative, molecules were found to form dimers via intermolecular N—H···O hydrogen bonds. psu.edu This self-complementary interaction can result in the formation of chains or ribbons, as illustrated in the table below.

O—H···O⁻ Synthon: As mentioned, co-crystallization with alcohols or carboxylic acids reliably produces this synthon. In a study of 3,5-lutidine N-oxide, water molecules were incorporated into the crystal structure, forming O—H···O⁻ bonds that stabilized the crystal lattice. nih.gov

Synthons Involving Other Functional Groups: The amino and chloro groups introduce further possibilities for synthon formation, leading to more complex and potentially competing interaction patterns.

Amino Group Synthons: The -NH₂ group is a classic hydrogen bond donor. Besides interacting with the N-oxide of a neighboring molecule, it can form hydrogen bonds with other acceptors present in a multi-component crystal, such as the carbonyl oxygen of a carboxylic acid or the nitrogen atom of another heterocyclic molecule.

Chloro Group Interactions: The chlorine atom at the 2-position can act as a weak hydrogen bond acceptor (e.g., C—H···Cl or N—H···Cl). Furthermore, it can participate in halogen bonding (Cl···X, where X is a halogen bond acceptor like O or N), an interaction of growing importance in crystal engineering.

The interplay between these potential synthons determines the final supramolecular architecture. The robust N—H···O⁻ and O—H···O⁻ interactions involving the N-oxide are often dominant, but the weaker interactions provide the necessary stability for the assembly of higher-order structures.

The following table details the key synthons anticipated for this compound.

| Synthon Type | Donor Group | Acceptor Group | Typical Resulting Motif |

| Self-Complementary | Amino (-NH₂) | N-Oxide (-N⁺-O⁻) | Dimer, Chain, Ribbon |

| Heterosynthon | Carboxyl (-COOH) | N-Oxide (-N⁺-O⁻) | Dimer, Tape |

| Heterosynthon | Amide (-CONH-) | N-Oxide (-N⁺-O⁻) | Dimer, Tape |

| Weak Interaction | Ring C-H | N-Oxide (-N⁺-O⁻) | Packing Stabilization |

| Weak Interaction | Amino (-NH₂) | Chloro (-Cl) | Packing Stabilization |

The strategic combination of these synthons allows for the rational design of crystalline solids with desired topologies and properties, underscoring the potential of this compound as a valuable tool in supramolecular chemistry.

Reactivity and Reaction Mechanisms of 4 Amino 2 Chloropyridin 1 Ium 1 Olate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-Amino-2-chloropyridin-1-ium-1-olate is activated towards nucleophilic aromatic substitution (SNAr). guidechem.com The N-oxide group withdraws electron density from the ring, particularly from the C2 and C4 positions, facilitating attack by nucleophiles. wikipedia.orgscripps.edu In this molecule, the chlorine atom at the 2-position serves as an effective leaving group, making this site the primary location for nucleophilic substitution. youtube.com These reactions are analogous to the nucleophilic substitution on acid chlorides, proceeding through an addition-elimination mechanism that temporarily disrupts the ring's aromaticity. youtube.com The dual functionality of the molecule, with its nucleophilic amino group and the chlorine atom susceptible to substitution, makes it a versatile synthetic intermediate. chemicalbook.com

Common nucleophilic substitution reactions include:

Amination: Reaction with various amines to displace the chloride, forming 2-amino-substituted pyridine N-oxides. thieme-connect.comnih.gov

Alkoxylation: Reaction with alkoxides to introduce alkoxy groups at the C2 position.

Cross-Coupling Reactions: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids, to form C-C bonds and produce 2-arylpyridine N-oxide derivatives. acs.org

Regioselectivity and Stereoselectivity Studies

The regioselectivity of nucleophilic attack on the this compound ring is well-defined. The N-oxide group activates both the C2 and C4 positions for nucleophilic attack. wikipedia.orguoanbar.edu.iq However, since the C4 position is occupied by a strongly electron-donating amino group (a poor leaving group) and the C2 position bears a halogen (a good leaving group), nucleophilic substitution occurs selectively at the C2 position.

Studies on related substituted pyridine N-oxides confirm this selectivity. For instance, halogenation of unsymmetrical pyridine N-oxides can be directed with high regioselectivity to the 2-position. nih.gov In reactions of 3-substituted pyridine N-oxides with nucleophiles, the site of attack (C2 vs. C6) is determined by a balance of the electronic effects of the substituent and steric hindrance. nih.gov In the case of this compound, the powerful directing effect of the N-oxide to the C2 position, combined with the presence of an excellent leaving group, ensures high regioselectivity.

Stereoselectivity is generally not a factor in these substitution reactions unless a chiral nucleophile or a chiral catalyst is employed, which could potentially lead to enantioselective products.

Influence of Substituents on Reactivity Profile

The reactivity of the pyridine N-oxide ring is significantly modulated by its substituents.

N-Oxide Group: This is the most influential group. It acts as a strong electron-withdrawing group by induction but can be an electron-donating group by resonance. Its primary effect is to lower the electron density at the C2 and C4 positions, thereby activating them for nucleophilic attack and deactivating them for electrophilic attack at the carbon atoms. wikipedia.orguoanbar.edu.iq It also activates the ring towards certain electrophilic attacks by first coordinating with the electrophile at the oxygen atom. scripps.edu

Amino Group (-NH₂): Located at the C4 position, the amino group is a strong electron-donating group through resonance (+R effect). This effect increases the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, the powerful activating effect of the N-oxide at the C2 position overrides this. The amino group's primary influence is seen in electrophilic substitution reactions, where it strongly directs incoming electrophiles.

Chloro Group (-Cl): The chlorine atom at the C2 position is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group via resonance (+R effect). Its main role in nucleophilic reactions is to serve as a good leaving group. wikipedia.org

Research on other substituted pyridine N-oxides shows that electron-withdrawing substituents generally enhance the rate and yield of nucleophilic substitution reactions, while electron-donating substituents have the opposite effect. nih.gov

| Substituent Type | Position | Electronic Effect | Influence on Nucleophilic Substitution at C2 |

|---|---|---|---|

| N-Oxide | N1 | Strongly Activating (Electron Withdrawing) | Strongly promotes reaction by stabilizing the negatively charged intermediate. wikipedia.orgscripps.edu |

| Amino (-NH₂) | C4 | Electron Donating (+R) | Deactivating effect, but is overcome by the N-oxide's influence. |

| Chloro (-Cl) | C2 | Electron Withdrawing (-I) / Leaving Group | Slightly activates the ring for attack and serves as the leaving group. nih.gov |

Electrophilic Aromatic Substitution Pathways

While pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom, the formation of the N-oxide activates the ring for such reactions. wikipedia.orgyoutube.com The N-oxide oxygen can donate electron density back into the ring via resonance, increasing the electron density at the C2 and C4 positions. wikipedia.org This makes these positions susceptible to electrophilic attack, a complete reversal of the reactivity seen in the parent pyridine, which directs electrophiles to the C3 position. wikipedia.orguoanbar.edu.iq

For this compound, the C4 position is already occupied. The strong directing effect of the amino group and the activating effect of the N-oxide would synergize to direct incoming electrophiles. However, the most common application of this principle is seen in the synthesis of the parent compound itself. A key synthetic route involves the nitration of 2-chloropyridine-N-oxide. In this reaction, the N-oxide group directs the incoming nitro group (NO₂⁺) to the C4 position to yield 2-chloro-4-nitropyridine-N-oxide. guidechem.comnbinno.comchemicalbook.comprepchem.com Subsequent reduction of the nitro group affords the target 4-amino-2-chloropyridine (B126387) N-oxide. guidechem.comnbinno.com

Oxidation and Reduction Chemistry of the Pyridine N-Oxide Moiety

The pyridine N-oxide moiety is central to the oxidation and reduction chemistry of the molecule.

Oxidation: The N-oxide is typically formed by the oxidation of the corresponding pyridine base (4-amino-2-chloropyridine). Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (MCPBA), or Caro's acid. chemicalbook.comarkat-usa.org

Reduction (Deoxygenation): The N-oxide group can be readily removed to regenerate the parent pyridine. This deoxygenation is a crucial step in synthetic sequences where the N-oxide is used to control reactivity and is no longer needed in the final product. wikipedia.org Common reducing agents include zinc dust in acetic acid, triphenylphosphine (B44618) (which is converted to triphenylphosphine oxide), or catalytic hydrogenation. wikipedia.orgyoutube.com

Reduction of Other Functional Groups: The reduction of the nitro group in the precursor, 2-chloro-4-nitropyridine-N-oxide, is a key reaction. This is typically achieved using reducing agents like iron powder in acetic acid or catalytic hydrogenation, which selectively reduces the nitro group without affecting the N-oxide or the chloro substituent. guidechem.comchemicalbook.com

| Transformation | Typical Reagents | Reference |

|---|---|---|

| Pyridine → Pyridine N-Oxide (Oxidation) | H₂O₂/Acetic Acid, m-CPBA | chemicalbook.comarkat-usa.org |

| Pyridine N-Oxide → Pyridine (Deoxygenation) | Zn/Acetic Acid, PPh₃, TiCl₄/SnCl₂ | wikipedia.orgyoutube.comarkat-usa.org |

| -NO₂ → -NH₂ (Nitro Reduction) | Fe/Acetic Acid, Catalytic Hydrogenation (e.g., Pd/C, H₂) | guidechem.comchemicalbook.com |

Rearrangement Reactions Involving the N-Oxide Group

Pyridine N-oxides are known to undergo a variety of rearrangement reactions, often initiated by acylation of the N-oxide oxygen. chemtube3d.com For example, reaction with acetic anhydride (B1165640) can lead to the formation of an acetoxy-pyridinium intermediate. This intermediate can then rearrange, typically placing the acetoxy group at the C2 position, followed by hydrolysis to yield a 2-pyridone. chemtube3d.com

Another significant reaction is the Reissert-Henze reaction, where pyridine N-oxides react with reagents like activated isocyanides. nih.govnih.gov The plausible mechanism involves the addition of the N-oxide to the activated isocyanide, followed by a nih.govnih.gov-sigmatropic rearrangement or related cycloaddition pathway, ultimately leading to the formation of substituted 2-aminopyridines after hydrolysis. nih.gov These rearrangements provide powerful methods for the functionalization of the pyridine ring at the C2 position.

Mechanistic Investigations through Experimental and Computational Methods

The reaction mechanisms of pyridine N-oxides have been investigated through both experimental and computational approaches.

Experimental Methods: Kinetic studies are a primary experimental tool. For instance, the kinetics of the oxidation of aminopyridines by peroxy acids have been studied to elucidate the mechanism, which involves the nucleophilic attack of the pyridine nitrogen on the electrophilic peroxo oxygen. researchgate.net The influence of pH and substituents on reaction rates provides valuable insight into the nature of the transition state.

Computational Methods: Density Functional Theory (DFT) has become a powerful tool for studying the structure, bonding, and reactivity of pyridine derivatives. nih.govresearchgate.net Computational studies on molecules like 4-(Boc-amino)pyridine and 2-amino-5-chloropyridine (B124133) provide detailed information on molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net Key parameters derived from these calculations help in understanding and predicting chemical reactivity.

| Calculated Property | Significance in Mechanistic Studies | Reference |

|---|---|---|

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and kinetic stability. The orbital shapes identify sites for nucleophilic and electrophilic attack. | researchgate.net |

| N-O Bond Dissociation Enthalpy (BDE) | Quantifies the strength of the N-oxide bond, relevant for deoxygenation and rearrangement reactions. | nih.gov |

| Molecular Electrostatic Potential (MESP) | Maps the charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and conjugative interactions between different parts of the molecule, explaining substituent effects. | researchgate.net |

| Transition State Calculations | Allows for the determination of activation energies for proposed reaction pathways, helping to distinguish between different possible mechanisms. | acs.org |

These computational models, in conjunction with experimental data, provide a comprehensive understanding of the intricate reactivity of this compound. researchgate.netnih.gov

Advanced Derivatives and Analogues in Chemical Synthesis

4-Amino-2-chloropyridin-1-ium-1-olate as a Versatile Building Block in Organic Synthesis

The strategic placement of the amino, chloro, and N-oxide groups on the pyridine (B92270) ring makes this compound a highly valuable intermediate. The N-oxide functionality enhances the electron deficiency at the C2 and C4 positions, thereby activating the chloro group for nucleophilic substitution and influencing the reactivity of the amino group. chemicalbook.com

Synthesis of Functionalized Pyridine Derivatives

The synthesis of this compound itself is a multi-step process that highlights the tailored introduction of functional groups. A common industrial route starts with the N-oxidation of 2-chloropyridine (B119429), followed by nitration to yield 2-chloro-4-nitropyridine-N-oxide. guidechem.comnbinno.com Subsequent reduction of the nitro group furnishes the target 4-amino derivative. chemicalbook.com An alternative pathway involves the use of isonicotinic acid, which is first converted to its N-oxide. chemicalbook.comguidechem.com This is followed by amination to isonicotinamide-N-oxide, chlorination to 2-chloro-4-isonicotinamide, and finally a Hofmann degradation to yield 4-amino-2-chloropyridine (B126387), which can then be N-oxidized. chemicalbook.comguidechem.com

Once obtained, this compound serves as a platform for generating a variety of functionalized pyridine derivatives. The chloro group at the 2-position is a key reactive site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including alkoxy, aryloxy, and amino groups. For instance, displacement of the chloride with nitrogen nucleophiles under solvent-free conditions provides a straightforward route to N-substituted pyridine N-oxides. thieme-connect.com

The amino group at the 4-position can be readily acylated or alkylated, providing another handle for diversification. For example, it can be reacted with isocyanates to form urea (B33335) derivatives, which have applications in agrochemicals. nbinno.com The interplay between the N-oxide and the substituents allows for fine-tuning of the electronic properties and reactivity of the resulting pyridine derivatives.

Preparation of Complex Heterocyclic Ring Systems

The dual functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic ring systems. The amino group can participate in condensation reactions with various electrophiles to form new rings, while the chloro group can be used for subsequent cyclization reactions.

For example, the amino group can react with dicarbonyl compounds or their equivalents to construct fused pyrazine, pyrimidine, or imidazole (B134444) rings. While specific examples starting from this compound are not extensively documented in readily available literature, the reactivity of the analogous 4-amino-2-chloropyridine suggests that such transformations are feasible. chemicalbook.com The synthesis of fused heterocycles often relies on the strategic use of functional groups on the pyridine ring to direct cyclization. mdpi.comresearchgate.netrsc.org The N-oxide group can further influence the regioselectivity of these cyclization reactions.

Furthermore, the chloro substituent can be transformed into other functional groups via cross-coupling reactions, which then can be utilized in cyclization steps. For instance, a Suzuki coupling to introduce a boronic acid ester at the 2-position, followed by intramolecular cyclization involving the amino group, could lead to the formation of novel bicyclic systems.

Role in Catalyst Design and Development

Pyridine-N-oxides are known to act as effective nucleophilic catalysts, particularly in acyl transfer reactions. acs.org The oxygen atom of the N-oxide is a potent nucleophile, and its catalytic activity can be modulated by the electronic nature of the substituents on the pyridine ring. The presence of an amino group at the 4-position, which is a strong electron-donating group, enhances the nucleophilicity of the N-oxide oxygen, making this compound and its derivatives promising candidates for catalyst development. acs.org

The synthesis of chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts has demonstrated the potential of this class of compounds in asymmetric synthesis. acs.org In these systems, the substituent at the 4-position plays a crucial role in the catalytic cycle. By modifying the amino group of this compound with chiral auxiliaries, it is possible to design new chiral catalysts for a variety of organic transformations.

Moreover, the chloro group offers a site for immobilization of the catalyst onto a solid support, which is advantageous for catalyst recovery and reuse. semanticscholar.org For example, the chlorine can be displaced by a nucleophile attached to a polymer backbone. The development of continuous flow microreactors using supported catalysts like titanium silicalite (TS-1) for N-oxidation reactions also points towards the potential for more efficient and greener catalytic processes involving pyridine-N-oxides. organic-chemistry.orgresearchgate.net

Exploration of Substituent Effects on Reactivity and Properties of Analogues

The reactivity and properties of this compound analogues are significantly influenced by the electronic nature of the substituents on the pyridine ring. The interplay between electron-donating and electron-withdrawing groups determines the electron density distribution, which in turn affects the nucleophilicity of the N-oxide oxygen, the susceptibility of the C2 position to nucleophilic attack, and the basicity of the amino group.

Computational studies on substituted pyridine-N-oxides have shown that electron-withdrawing substituents on the pyridine ring increase the electron affinity of the molecule. arkat-usa.org This would make the chloro group in analogues of this compound more susceptible to nucleophilic substitution. Conversely, electron-donating groups increase the electron density on the ring and the N-oxide oxygen, enhancing its nucleophilicity and potential catalytic activity. acs.org

In the context of halogen bonding, the electron-donating or -withdrawing nature of substituents on pyridine ligands influences the strength and geometry of the [N–I–N]+ halogen bond. acs.org While not a direct reaction of the target compound, this illustrates the profound effect of substituents on the electronic environment of the nitrogen atom, which is also relevant for the N-oxide.

The reactivity of pyridine N-oxides in amination reactions is also dependent on the substituents. Electron-withdrawing groups on the pyridine N-oxide generally lead to higher yields in the synthesis of 2-aminopyridines. nih.gov This suggests that in analogues of this compound, the nature of any additional substituents would play a critical role in directing the outcome of synthetic transformations.

Chemo- and Regioselective Modifications of Amino and Chloro Groups

The presence of two distinct reactive sites, the amino group and the chloro group, in this compound allows for chemo- and regioselective modifications, which is a key advantage in the synthesis of complex molecules.

The amino group at the C4 position can be selectively acylated or alkylated under standard conditions without affecting the chloro group at the C2 position. This allows for the introduction of a variety of functional groups at the 4-position while leaving the 2-position available for subsequent reactions.

Conversely, the chloro group at the C2 position can be selectively displaced by nucleophiles through an SNAr reaction. The N-oxide group activates the C2 position towards nucleophilic attack. By choosing appropriate reaction conditions, it is possible to favor substitution at C2 over reaction at the amino group. For instance, using a protected amine or carrying out the reaction under conditions where the amine is protonated can prevent its reaction.

The regioselectivity of functionalization is a critical aspect in the synthesis of substituted pyridines. mdpi.com In the case of this compound, the inherent electronic properties of the substituted pyridine N-oxide ring direct the regiochemical outcome of reactions. For example, electrophilic attack on the ring is generally difficult due to the electron-deficient nature of the pyridine N-oxide, but if it were to occur, it would likely be directed by the existing substituents. wikipedia.org Highly regioselective halogenation of unsymmetrical pyridine N-oxides has been achieved under mild conditions, providing access to 2-halo-substituted pyridines. nih.gov This methodology could potentially be applied to further functionalize the this compound scaffold.

Analytical Methodologies for Quantitative and Qualitative Assessment

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the foremost technique for the analysis of 4-Amino-2-chloropyridin-1-ium-1-olate and related compounds due to its high resolution, sensitivity, and adaptability. While specific methods for the N-oxide are not extensively published, established methods for the parent compound, 4-Amino-2-chloropyridine (B126387), provide a foundational basis for method development. helixchrom.com These methods are typically compatible with mass spectrometry (LC/MS), allowing for definitive peak identification and structural elucidation. helixchrom.com

The separation of polar and ionizable compounds like this compound from complex mixtures presents a significant challenge for traditional single-mode chromatography, such as reversed-phase. Mixed-mode chromatography (MMC) has emerged as a powerful solution, integrating at least two distinct separation mechanisms within a single stationary phase. helixchrom.com This approach significantly enhances selectivity and retention, which is often necessary for separating structurally similar compounds. sielc.com

For the related compound 4-Amino-2-chloropyridine, mixed-mode columns that combine reversed-phase (hydrophobic) and cation-exchange (electrostatic) functionalities have proven highly effective. helixchrom.com This dual mechanism leverages subtle differences in the hydrophobic and ion-exchange properties of analytes, enabling superior separation that is often unachievable on a standard C18 column alone. helixchrom.comsielc.com The synergy between the two mechanisms provides longer retention times and improved resolution for complex samples containing pharmaceutical ingredients, precursors, and impurities. helixchrom.com The use of a simple, universal platform based on MMC can streamline method development by eliminating the need for multiple columns and mobile phases. helixchrom.com

Table 1: Example HPLC Method Parameters for a Related Compound (4-Amino-2-chloropyridine) using Mixed-Mode Chromatography

| Parameter | Method 1 | Method 2 |

| Compound | 4-Amino-2-chloropyridine | 4-Amino-2-chloropyridine |

| Column | Coresep 100 | Primesep 100 |

| Separation Mode | Mixed-Mode (Reversed-Phase & Cation-Exchange) | Mixed-Mode |

| Dimensions | 3.2 x 100 mm, 2.7 µm | 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and Ammonium (B1175870) formate (B1220265) buffer (pH 2.9) gradients | Isocratic: Water, Acetonitrile (MeCN), and Sulfuric acid (H₂SO₄) |

| Detection | UV at 270 nm, ELSD | UV at 200 nm |

| Reference | helixchrom.com | sielc.com |

UV-Vis spectrophotometric detection is the most common detection method used in HPLC for the analysis of chromophoric compounds like pyridine (B92270) derivatives. The pyridine ring system in this compound contains delocalized π-electrons, allowing it to absorb light in the ultraviolet region. wikipedia.org

The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. For the parent compound, 4-Amino-2-chloropyridine, detection wavelengths of 270 nm and 200 nm have been successfully employed in different HPLC methods. helixchrom.comsielc.com In a study on the related impurity, 5-amino-2-chloropyridine (B41692), a detection wavelength of 254 nm was utilized. The optimal wavelength is determined by the compound's unique UV absorbance spectrum. For quantitative analysis, a wavelength corresponding to an absorbance maximum (λmax) is typically chosen to ensure the highest sensitivity.

Developing a robust HPLC method is essential for determining the purity of this compound and identifying any related impurities, including potential genotoxic impurities (PGIs). The process involves a systematic approach to optimize separation and detection, followed by rigorous validation.

A well-documented example is the development of an HPLC-UV method for the impurity 5-amino-2-chloropyridine in an active pharmaceutical ingredient (API). This method utilized a C18 column with a mobile phase of water (pH adjusted to 3 with orthophosphoric acid) and methanol (B129727) at a 50:50 ratio. The method was validated for linearity, accuracy, precision, and sensitivity, achieving a limit of detection (LOD) of 0.015 µg/mL and a limit of quantification (LOQ) of 0.048 µg/mL. Recovery values were found to be between 98.80% and 100.03%, demonstrating high accuracy. Such a validated method is considered suitable for the sensitive analysis of trace impurities in APIs.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, conferred by the amino and N-oxide functional groups, and its salt-like character result in low volatility and poor thermal stability. nih.gov Compounds with active hydrogen-containing groups (-NH, -OH) tend to form intermolecular hydrogen bonds, which further reduces volatility and can lead to poor peak shape and sample loss through adsorption within the GC system. researchgate.net

To overcome these limitations, chemical derivatization is employed. This process modifies the analyte's functional groups to create a new, more volatile, and thermally stable compound that is amenable to GC analysis. researchgate.netlibretexts.org The three most common derivatization techniques for compounds with active hydrogens are:

Silylation: This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. researchgate.net

Acylation: This technique introduces an acyl group, converting amines into amides or esters. researchgate.net

Alkylation: This method replaces active hydrogens with an alkyl group, such as in the formation of esters from carboxylic acids. libretexts.org

While direct GC methods for aminopyridines exist, they often require specific conditions like thermal desorption from a sorbent like Tenax GC. dnacih.com For a complex molecule like an N-oxide, derivatization is the more reliable strategy to ensure good chromatographic performance and accurate quantification. researchgate.net The resulting derivative exhibits improved peak symmetry and detectability. researchgate.net

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry offers a simpler and more rapid alternative to chromatography for the quantification of this compound, particularly for assaying bulk material where impurity levels are low. This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The procedure involves dissolving a known amount of the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The NIST database includes UV/Visible spectra for related compounds like 4-aminopyridine (B3432731) and pyridine N-oxide, which can serve as a reference for identifying an appropriate analytical wavelength. nist.govnist.gov For instance, various aminopyridine derivatives show an absorbance maximum around 270 nm. nih.gov

While fast and cost-effective, direct spectrophotometry is less specific than chromatography. Any impurity that absorbs light at the same wavelength as the analyte will interfere with the measurement, leading to an overestimation of the concentration. For more complex samples or for trace-level quantification, advanced chemometric techniques like parallel factor analysis (PARAFAC) can be applied to UV spectrophotometric data to deconvolve spectra and accurately quantify the target analyte even in the presence of interferences. nih.gov

Selected Research Applications of 4 Amino 2 Chloropyridin 1 Ium 1 Olate in Materials Science and Catalysis

Role in the Design and Synthesis of New Ligands for Coordination Chemistry

4-Amino-2-chloropyridin-1-ium-1-olate serves as a foundational component in the design and synthesis of novel ligands for coordination chemistry. The presence of the N-oxide group, a potent coordinating agent, alongside the amino group and the reactive chloro-substituent, allows for the construction of a diverse array of ligand architectures with tailored electronic and steric properties.

Researchers have utilized 4-amino-2-chloropyridine (B126387) and its N-oxide derivative to create Schiff base ligands. These are typically synthesized through the condensation reaction of an amino group with an aldehyde or ketone. The resulting ligands, which feature an imine (–C=N–) linkage, can coordinate to metal ions through the imine nitrogen and other donor atoms present in the molecule. The N-oxide moiety in this compound can either be retained as a coordinating group or can be used to modulate the electronic properties of the final ligand.

A notable application is in the development of chiral catalysts. For instance, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed and synthesized for use as nucleophilic organocatalysts. In a multi-step synthesis, a precursor, 3-bromo-4-nitro-pyridine-N-oxide, is reacted with L-prolinamides to introduce a chiral auxiliary. Subsequent chemical transformations, including the replacement of the nitro group and the introduction of an aryl group via a Suzuki-Miyaura coupling reaction, yield the final chiral ArPNO catalyst. acs.org Mechanistic studies have revealed that the N-oxide group is crucial for the enhanced catalytic activity and the induction of chirality in acylative dynamic kinetic resolution reactions. acs.org The nucleophilic character of the oxygen atom in the pyridine-N-oxide is found to be higher than that of the nitrogen in the corresponding pyridine (B92270), which is a key factor in its catalytic efficacy. acs.org

The versatility of this compound as a ligand precursor is summarized in the table below:

| Ligand Type | Synthetic Approach | Key Features of Resulting Ligands | Potential Applications |